molecular formula C11H12N2O B14434076 N-(2-Aminoethyl)-3-phenylprop-2-ynamide CAS No. 77663-60-6

N-(2-Aminoethyl)-3-phenylprop-2-ynamide

Cat. No.: B14434076
CAS No.: 77663-60-6
M. Wt: 188.23 g/mol
InChI Key: UUVKSGLJMGFHOC-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-phenylprop-2-ynamide is an organic compound that features both an amino group and a phenyl group attached to a prop-2-ynamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-phenylprop-2-ynamide typically involves the reaction of 3-phenylprop-2-ynoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triple bond in the prop-2-ynamide backbone can be reduced to form the corresponding alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-3-phenylprop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a trimethoxysilane moiety.

    N-(2-Aminoethyl)-1-aziridineethanamine: Similar in having an aminoethyl group but differs in the presence of an aziridine ring.

Uniqueness

N-(2-Aminoethyl)-3-phenylprop-2-ynamide is unique due to the presence of both an amino group and a phenyl group attached to a prop-2-ynamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

77663-60-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(2-aminoethyl)-3-phenylprop-2-ynamide

InChI

InChI=1S/C11H12N2O/c12-8-9-13-11(14)7-6-10-4-2-1-3-5-10/h1-5H,8-9,12H2,(H,13,14)

InChI Key

UUVKSGLJMGFHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NCCN

Origin of Product

United States

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